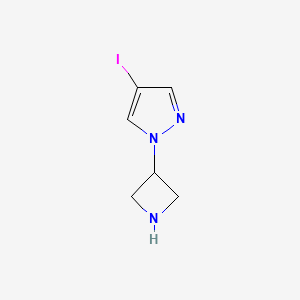![molecular formula C9H14Cl2N6 B1374147 Dihydrochlorure de 5-(1-pipérazinyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1332528-94-5](/img/structure/B1374147.png)
Dihydrochlorure de 5-(1-pipérazinyl)[1,2,4]triazolo[4,3-a]pyrimidine
Vue d'ensemble
Description
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring fused to a triazolopyrimidine core, and is often used in the synthesis of various pharmacologically active molecules.
Applications De Recherche Scientifique
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some key applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.
Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mécanisme D'action
Target of Action
The primary target of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Result of Action
The inhibition of CDK2 by 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride results in significant alterations in cell cycle progression . It also induces apoptosis within cells , leading to cell death and a decrease in cell proliferation .
Analyse Biochimique
Biochemical Properties
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins involved in cell cycle progression. Additionally, it interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride on cells are profound. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (hepatocellular carcinoma) . The compound influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. It induces apoptosis in cancer cells, thereby reducing their viability.
Molecular Mechanism
At the molecular level, 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride exerts its effects through binding interactions with CDK2 and other biomolecules . It inhibits the activity of CDK2 by binding to its active site, preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating transcription factors and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride change over time. The compound is relatively stable at room temperature . Its degradation products and long-term effects on cellular function need further investigation. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications.
Metabolic Pathways
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound’s metabolites can influence metabolic flux and alter the levels of key metabolites in cells. Understanding these pathways is crucial for optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-chloroethyl)piperazine with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives with potential biological activity.
Comparaison Avec Des Composés Similaires
5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential as anti-cancer agents.
Triazolopyrimidine analogs: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and specificity.
Piperazine-containing compounds: Widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.
The uniqueness of 5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride lies in its specific combination of the piperazine and triazolopyrimidine moieties, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
5-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-2-11-9-13-12-7-15(9)8(1)14-5-3-10-4-6-14;;/h1-2,7,10H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXHUMBTIWHKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=NC3=NN=CN23.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






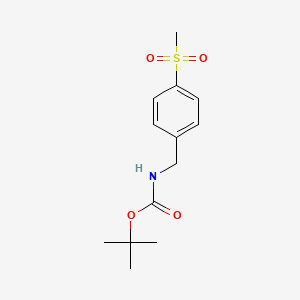
![4-[(4-Aminonaphthalen-1-yl)oxy]butanenitrile](/img/structure/B1374072.png)
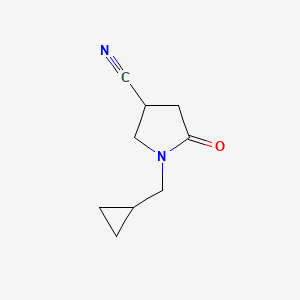
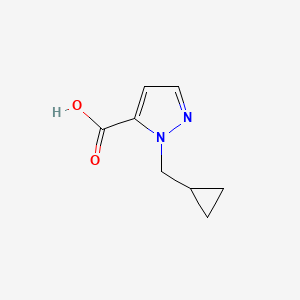
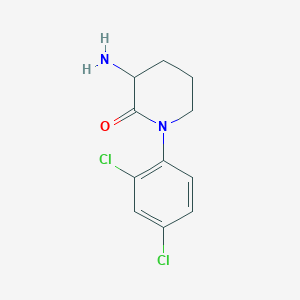
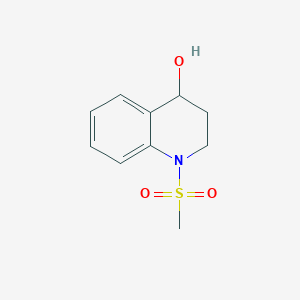

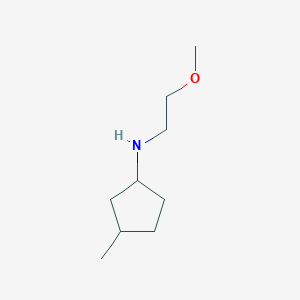
![2-(chloromethyl)-7-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1374086.png)
